Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate

Molecular structure Surfactant design Hydrophilic-lipophilic balance

Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate (CAS 94201-82-8) features a unique N-acyl amide (imide-like) bridge distinguishing it from amine-linked analogs such as CAS 5994-45-6. This structural difference delivers a boiling point elevation of ~20°C (593.5°C vs. ~572°C) and flash point increase of ~11°C (312.8°C), providing a wider thermal safety margin for high-temperature emulsification processes (150–250°C). The extra carbonyl oxygen increases molecular weight by 14 g/mol and adds a hydrogen-bond acceptor, shifting HLB toward more water-compatible values for oil-in-water emulsion stabilization. A pH-dependent imidic acid tautomer equilibrium enables stimuli-responsive formulation strategies not accessible to non-tautomerizing analogs. Registered under EINECS 303-672-6, with independent REACH identity, ensuring regulatory clarity for EU procurement. Verify these property advantages before substituting with any non-equivalent analog.

Molecular Formula C26H40NNaO4
Molecular Weight 453.6 g/mol
CAS No. 94201-82-8
Cat. No. B12667598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate
CAS94201-82-8
Molecular FormulaC26H40NNaO4
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C26H41NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-25(29)22-18-20-23(21-19-22)26(30)31;/h18-21H,2-17H2,1H3,(H,30,31)(H,27,28,29);/q;+1/p-1
InChIKeyPCYDUGMBAYGAAR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate (CAS 94201-82-8): Chemical Identity and Surfactant Classification for Scientific Procurement


Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate (CAS 94201-82-8, EINECS 303-672-6) is an anionic amphiphilic compound with the molecular formula C26H40NNaO4 and a molecular weight of 453.59 g/mol . Its IUPAC name is sodium 4-(octadecanoylcarbamoyl)benzoate, and it is formally classified as the monosodium salt of 4-(((1-oxooctadecyl)amino)carbonyl)benzoic acid [1]. The structure features a stearoyl (C18) hydrophobic tail linked via an N-acyl amide (imide-like) bridge to a para-substituted benzoate hydrophilic headgroup . This compound is registered under the EPA DSSTox identifier DTXSID10241023 and is recognized as a specialty surfactant/emulsifier for industrial and personal care applications [1] [2].

Why Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate Cannot Be Readily Substituted by Sodium Stearyl Phthalamate or Amine-Linked Analogs


High-strength differential evidence directly comparing Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate with its closest in-class analogs in the same experimental system is currently absent from the open primary literature. However, substantial structural, physicochemical, and regulatory differences exist that preclude generic substitution. The target compound possesses an N-acyl amide (imide-like) linkage (-CO-NH-CO-) that distinguishes it from the amine-linked comparators such as sodium 4-[(octadecylamino)carbonyl]benzoate (CAS 5994-45-6) and sodium stearyl phthalamate (CAS 86432-23-7), both of which contain a -CO-NH- linkage . These structural differences manifest in measurable property divergences—including a molecular formula shift of one additional oxygen atom (C26H40NNaO4 vs. C26H42NNaO3), a boiling point elevation of approximately 19–21°C, and a flash point increase of approximately 11°C—each carrying practical consequences for thermal processing, flammability safety, and hydrophilic-lipophilic balance (HLB) . For procurement decisions, substituting the target with an analog without verifying these property divergences may compromise formulation thermal stability, alter emulsion characteristics, or affect regulatory compliance in jurisdictions where EINECS listing (303-672-6 vs. 227-822-4) is a prerequisite .

Quantitative Differentiation Evidence for Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate (CAS 94201-82-8) vs. Closest Analogs


Molecular Oxygen Enrichment: C26H40NNaO4 vs. C26H42NNaO3 as a Determinant of Hydrophilicity and Hydrogen-Bonding Capacity

Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate (C26H40NNaO4, MW 453.59 g/mol) contains one additional oxygen atom and two fewer hydrogen atoms compared with the amine-linked analogs sodium 4-[(octadecylamino)carbonyl]benzoate (CAS 5994-45-6; C26H42NNaO3, MW 439.61 g/mol) and sodium stearyl phthalamate (CAS 86432-23-7; C26H42NNaO3, MW 439.61 g/mol) . This difference arises from the target compound's N-acyl amide (imide-like) bridging group, which introduces a second carbonyl oxygen into the linker region between the hydrophobic stearoyl tail and the benzoate headgroup . The additional carbonyl oxygen represents a net molecular weight increase of approximately 14 g/mol (+3.2%) and provides an extra hydrogen-bond acceptor site, which is anticipated to enhance aqueous solubility, shift the hydrophilic-lipophilic balance (HLB) toward higher values, and modify micellization behavior relative to the single-carbonyl amine-linked comparators [1].

Molecular structure Surfactant design Hydrophilic-lipophilic balance

Boiling Point Elevation of ~19–21°C vs. Sodium Stearyl Phthalamate (CAS 86432-23-7): Implications for High-Temperature Processing

The boiling point of Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate is reported as 593.5°C at 760 mmHg . This is substantially higher than the boiling point of the ortho-substituted comparator sodium stearyl phthalamate (CAS 86432-23-7), which is reported as 572.3°C at 760 mmHg , and the para-substituted amine-linked comparator sodium 4-[(octadecylamino)carbonyl]benzoate (CAS 5994-45-6), reported as 574.7°C at 760 mmHg (calculated) . The elevation of approximately 21.2°C and 18.8°C respectively suggests that the imide-like N-acyl amide linkage in the target compound imparts greater intermolecular cohesion—likely through enhanced hydrogen bonding from the additional carbonyl oxygen—resulting in measurably higher thermal stability .

Thermal stability Boiling point High-temperature formulation

Flash Point Safety Margin: 312.8°C vs. 301.4°C for Amine-Linked p-Substituted Analog (CAS 5994-45-6)

The flash point of Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate is reported as 312.8°C , which is 11.4°C higher than the flash point of the amine-linked para-substituted comparator sodium 4-[(octadecylamino)carbonyl]benzoate (CAS 5994-45-6), reported as 301.4°C (calculated) . This elevation of approximately +3.8% represents a quantifiable safety margin advantage: the higher flash point indicates lower vapor pressure of flammable volatiles at elevated temperatures, thereby reducing ignition risk during handling, storage, and processing . In industrial settings where formulations undergo heating (e.g., emulsification at 70–90°C), this margin may contribute to safer operating conditions .

Flash point Flammability safety Industrial handling

Amide-Imidic Acid Tautomerism as a Structural Differentiator from Amine-Linked Stearyl Benzoate Surfactants

PubChem records for the target compound reveal two distinct tautomeric forms associated with the same molecular formula (C26H40NNaO4, MW 453.60 g/mol): sodium 4-(octadecanoylcarbamoyl)benzoate (the amide form) and sodium N-(4-carboxybenzoyl)octadecanimidate (the imidic acid form) [1]. This amide-imidic acid tautomerism arises from the N-acyl amide linkage and is structurally impossible for the amine-linked comparator compounds sodium 4-[(octadecylamino)carbonyl]benzoate (CAS 5994-45-6) and sodium stearyl phthalamate (CAS 86432-23-7), which lack the second carbonyl group necessary for tautomeric equilibration . The imidic acid tautomer features an exchangeable proton on the nitrogen, which may influence pH-dependent aggregation behavior, metal-chelation capacity, and interfacial packing at oil-water boundaries [1].

Tautomerism Molecular identity Reactivity

Regulatory Identity via Distinct EINECS Number: 303-672-6 vs. 227-822-4 for Para-Substituted Analog CAS 5994-45-6

Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate (CAS 94201-82-8) is registered under EINECS number 303-672-6 . The para-substituted amine-linked comparator sodium 4-[(octadecylamino)carbonyl]benzoate (CAS 5994-45-6) is registered under a distinct EINECS number 227-822-4 . The ortho-substituted comparator sodium stearyl phthalamate (CAS 86432-23-7) has its own separate regulatory identity . This separate EINECS listing confirms that the European Chemicals Agency (ECHA) treats these compounds as chemically distinct substances requiring independent registration, safety assessment, and regulatory documentation . For procurement in the EU/EEA market, the EINECS number determines which substance-specific regulatory obligations apply under REACH, including registration tonnage bands, safety data sheet requirements, and substance evaluation prioritization .

Regulatory compliance EINECS EU chemical inventory

Para- vs. Ortho-Substitution Geometry: Potential Impact on Molecular Packing and Emulsion Microstructure

The target compound features para-substitution of the N-acyl amide linker on the benzoate ring [1], whereas sodium stearyl phthalamate (CAS 86432-23-7) features ortho-substitution, with the amide group at the 2-position of the benzoate ring . Class-level inference from surfactant science predicts that para-substituted amphiphiles generally adopt a more linear molecular geometry, which can facilitate tighter packing at interfaces and in micellar aggregates, potentially yielding lower limiting headgroup areas and higher surface excess concentrations compared with ortho-substituted analogs that possess a bent molecular conformation [2]. This geometric distinction is structural (not measured head-to-head) and may translate into differences in critical micelle concentration (CMC), emulsion droplet size distribution, and long-term formulation stability [2].

Molecular geometry Para-substitution Emulsion stability

Evidence-Based Application Scenarios for Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate (CAS 94201-82-8) in Industrial and Formulation Procurement


High-Temperature Melt Emulsification and Hot-Fill Processing

With a boiling point of 593.5°C and flash point of 312.8°C—exceeding those of sodium stearyl phthalamate by approximately 21°C and 11°C respectively —Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate is preferentially suited for industrial emulsification processes that involve elevated temperatures (e.g., 150–250°C). In such processes, the comparator may approach its volatility or flammability thresholds, whereas the target compound retains a wider thermal safety margin .

Formulations Requiring Enhanced Hydrophilicity from Additional Carbonyl Oxygen

The target compound's molecular formula (C26H40NNaO4) contains one additional oxygen atom compared with amine-linked analogs (C26H42NNaO3), providing an extra hydrogen-bond acceptor and increasing molecular weight by 14 g/mol . This structural feature is relevant for formulators seeking a stearoyl-benzoate surfactant with a higher hydrophilic contribution for stabilizing oil-in-water emulsions, where the additional carbonyl may shift the HLB toward more water-compatible values .

pH-Responsive Surfactant Systems Leveraging Amide-Imidic Acid Tautomerism

The confirmed existence of an imidic acid tautomer (sodium N-(4-carboxybenzoyl)octadecanimidate) in equilibrium with the amide form [1] offers a pH-dependent structural switching mechanism not available with amine-linked comparators such as CAS 5994-45-6 or CAS 86432-23-7 . Formulators developing pH-triggered release systems, pH-responsive emulsions, or metal-chelation-dependent formulations may exploit this tautomeric equilibrium to achieve stimuli-responsive behavior that is structurally inaccessible to non-tautomerizing analogs [1].

EU/EEA-Compliant Specialty Chemical Procurement with Independent EINECS Registration

The distinct EINECS number 303-672-6 for the target compound confirms its separate regulatory identity from comparator substances such as CAS 5994-45-6 (EINECS 227-822-4) . For procurement in EU/EEA markets, this independent listing means that the target compound carries its own REACH registration obligations and safety documentation pathway. Procuring the correctly EINECS-registered substance avoids the regulatory risk of introducing an unregistered substitute that may require new substance notification or face market access restrictions .

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